molecular formula C9H7F5O5S2 B14632135 4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate CAS No. 57728-88-8

4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate

Cat. No.: B14632135
CAS No.: 57728-88-8
M. Wt: 354.3 g/mol
InChI Key: CGYSPVDPIUYVOD-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a pentafluoroethane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate typically involves the following steps:

    Formation of the Methanesulfonyl Group: This can be achieved by reacting methanesulfonyl chloride with a phenyl compound under basic conditions.

    Introduction of the Pentafluoroethane-1-sulfonate Group: This step involves the reaction of the intermediate product with pentafluoroethane-1-sulfonyl chloride in the presence of a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound.

Scientific Research Applications

4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the fabrication of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The pentafluoroethane-1-sulfonate group enhances the compound’s reactivity by stabilizing the transition state during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methanesulfonyl)phenyl trifluoromethanesulfonate
  • 4-(Methanesulfonyl)phenyl toluenesulfonate
  • 4-(Methanesulfonyl)phenyl benzenesulfonate

Uniqueness

4-(Methanesulfonyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in reactions requiring strong electrophiles and in applications where chemical stability is crucial.

Properties

CAS No.

57728-88-8

Molecular Formula

C9H7F5O5S2

Molecular Weight

354.3 g/mol

IUPAC Name

(4-methylsulfonylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate

InChI

InChI=1S/C9H7F5O5S2/c1-20(15,16)7-4-2-6(3-5-7)19-21(17,18)9(13,14)8(10,11)12/h2-5H,1H3

InChI Key

CGYSPVDPIUYVOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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